Tipepidine hydrochloride
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Overview
Description
Tipepidine Hydrochloride, known by its International Nonproprietary Name (INN) as Tipepidine, is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It was discovered in the 1950s and developed in Japan in 1959 . This compound is primarily used to suppress cough and is available under various brand names such as Asverin, Antupex, Asvelik, Asvex, Bitiodin, Cofdenin A, Hustel, Nodal, and Sotal .
Mechanism of Action
Target of Action
Tipepidine hydrochloride primarily targets the G protein-coupled inwardly-rectifying potassium channels (GIRKs) . These channels play a crucial role in maintaining the resting potential and regulating the excitability of neurons .
Mode of Action
This compound acts as an inhibitor of GIRKs . By inhibiting these channels, this compound can modulate the activity of neurons and influence the levels of various neurotransmitters . Specifically, it has been found to increase dopamine levels in the nucleus accumbens .
Biochemical Pathways
The inhibition of GIRK channels by this compound leads to an increase in dopamine levels in the nucleus accumbens . This region of the brain is involved in the reward circuit and plays a key role in the release of dopamine, a neurotransmitter associated with pleasure and reward .
Pharmacokinetics
It is known that the compound is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged tipepidine can be detected for up to 96 hours post-dose . Repeated administration of this compound results in a 3- to 4-fold accumulation of the drug after 2 weeks .
Result of Action
The inhibition of GIRK channels and the subsequent increase in dopamine levels in the nucleus accumbens by this compound result in its antidepressant-like effects in rodents . It has been investigated as a potential psychiatric drug, specifically for depression, obsessive-compulsive disorder, and attention-deficit hyperactivity disorder (ADHD) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the development of a sustained-release tablet of this compound (TS-141) has been investigated for the treatment of ADHD . The sustained-release profile of TS-141 was found to be influenced by the CYP2D6 phenotype, which affects the plasma exposure of tipepidine . This suggests that genetic factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Tipepidine hydrochloride acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs) . By inhibiting these channels, this compound can modulate monoamine levels . This interaction with GIRK channels and the subsequent modulation of monoamine levels are key biochemical properties of this compound .
Cellular Effects
This compound’s inhibition of GIRK channels leads to an increase in dopamine levels in the nucleus accumbens . This increase in dopamine does not result in increased locomotor activity or methamphetamine-like behavioral sensitization . These cellular effects are part of the reason why this compound is being investigated for its potential antidepressant-like effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of GIRK channels . This inhibition leads to an increase in dopamine levels in the nucleus accumbens . The increase in dopamine levels, without a corresponding increase in locomotor activity or methamphetamine-like behavioral sensitization, is thought to be at least partly responsible for the potential antidepressant-like effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tipepidine Hydrochloride involves the formation of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The synthetic route typically includes the following steps:
Formation of Imine: The reaction begins with the formation of an imine intermediate.
Cyclization: The imine undergoes cyclization to form a piperidine ring.
Reduction: The piperidine ring is then reduced to yield the final product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Using an iron complex as a catalyst to promote the formation and reduction of the imine intermediate.
Phenylsilane: Phenylsilane is used to facilitate the cyclization and reduction steps.
Chemical Reactions Analysis
Types of Reactions: Tipepidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: Substitution reactions can occur at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Tipepidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other piperidine derivatives.
Industry: The compound is used in the formulation of cough syrups and other pharmaceutical preparations.
Comparison with Similar Compounds
- Noscapine
- Codeine
- Pholcodine
- Dextromethorphan
- Dimemorfan
- Racemorphan
- Dextrorphan
- Levorphanol
- Butamirate
- Pentoxyverine
- Cloperastine
- Levocloperastine
- Guaifenesin
- Timepidium Bromide
Comparison: Tipepidine Hydrochloride is unique among these compounds due to its non-opioid nature and its mechanism of action involving the inhibition of GIRK channels. Unlike opioid antitussives such as codeine and pholcodine, this compound does not carry the risk of opioid-related side effects and dependency .
Properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLPSFJJVIDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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